4-Acetamido-5-nitrophthalic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-nitro-1,3-dioxo-2-benzofuran-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c1-4(13)11-7-2-5-6(3-8(7)12(16)17)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJHTUTLMCTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)OC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Substituted Phthalic Anhydrides in Advanced Organic Synthesis
Substituted phthalic anhydrides are a class of aromatic compounds that serve as pivotal building blocks in the landscape of advanced organic synthesis. Derived from phthalic anhydride (B1165640), these molecules feature various functional groups attached to the benzene (B151609) ring, which significantly influences their chemical reactivity and utility. The presence of substituents allows for the tailored synthesis of complex molecules with specific electronic, optical, and biological properties.
In the realm of polymer chemistry, substituted phthalic anhydrides are instrumental in the production of high-performance polymers such as polyesters and polyamides. nih.gov The anhydride functional group readily reacts with alcohols and amines, forming ester and imide linkages, respectively, which are the backbones of these polymers. The nature of the substituent on the phthalic anhydride ring can be used to fine-tune the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.
Furthermore, these compounds are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. rsc.org For instance, the reaction of substituted phthalic anhydrides with amines is a common method for the synthesis of N-substituted phthalimides, a structural motif found in many biologically active compounds. researchgate.netnih.gov The versatility of substituted phthalic anhydrides also extends to their use in the synthesis of fluorescent dyes, such as rhodamines and fluoresceins. The anhydride moiety participates in condensation reactions with aminophenols to form the characteristic xanthene core of these dyes. rsc.org The substituents on the phthalic anhydride ring play a critical role in modulating the photophysical properties of the resulting fluorophores, including their absorption and emission wavelengths.
Overview of Research Areas Pertaining to 4 Acetamido 5 Nitrophthalic Anhydride
Synthesis of Key Nitrophthalic Anhydride Intermediates
The introduction of a nitro group onto the phthalic anhydride scaffold can result in positional isomers, primarily 3-nitrophthalic anhydride and 4-nitrophthalic anhydride. The direct nitration of phthalic anhydride typically yields a mixture of these two isomers. orgsyn.orgorgsyn.org Consequently, specific synthetic routes have been developed to isolate or selectively produce the desired isomer, which serves as a critical building block.
4-Nitrophthalic anhydride is a pivotal intermediate. Its synthesis is most commonly achieved through the dehydration of 4-nitrophthalic acid or by the hydrolysis and subsequent dehydration of 4-nitrophthalimide (B147348).
The direct conversion of 4-nitrophthalic acid to its corresponding anhydride is a straightforward dehydration reaction. This is typically accomplished by heating the diacid in the presence of a dehydrating agent. Acetic anhydride is a commonly used reagent for this purpose. For instance, heating a mixture of 4-nitrophthalic acid and acetic anhydride at reflux for several hours, followed by the removal of the resulting acetic acid and excess acetic anhydride by distillation, can yield crude 4-nitrophthalic anhydride. google.com Recrystallization from a solvent like chloroform (B151607) can then provide the purified product. google.com
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrophthalic Acid | Acetic Anhydride | Reflux (6 hours), then distillation | 93% (after recrystallization) | google.com |
An alternative route begins with 4-nitrophthalimide. This method involves a two-step process: initial hydrolysis of the imide to the corresponding dicarboxylic acid, followed by dehydration to the anhydride. The hydrolysis can be achieved by heating the imide in a basic solution, such as aqueous sodium hydroxide. chemicalbook.com After the hydrolysis is complete, the solution is acidified with an acid like nitric acid to precipitate the 4-nitrophthalic acid. The isolated diacid is then dehydrated, often in a one-pot sequence, to furnish 4-nitrophthalic anhydride with high yields reported. chemicalbook.com A similar procedure has been described starting from N-methyl-4-nitrophthalimide, involving basic hydrolysis followed by acidification and dehydration with acetic anhydride. google.com
| Starting Material | Reagents | Process | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrophthalimide | 1. Sodium Hydroxide (aq) 2. Nitric Acid | 1. Hydrolysis (boiling) 2. Dehydration | 95% | chemicalbook.com |
| N-Methyl-4-nitrophthalimide | 1. Sodium Hydroxide (aq) 2. Phosphoric Acid 3. Acetic Anhydride | 1. Hydrolysis (reflux) 2. Acidification/Extraction 3. Dehydration | 55% | google.com |
As mentioned, the direct nitration of phthalic anhydride with a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) produces both 3- and 4-nitrophthalic acids, which must then be separated. orgsyn.org A more direct route to pure 3-nitrophthalic anhydride involves the dehydration of 3-nitrophthalic acid. This transformation is readily achieved by heating 3-nitrophthalic acid with acetic anhydride. The acid dissolves upon gentle boiling, and after a short period, the product crystallizes upon cooling, affording high yields of 3-nitrophthalic anhydride. orgsyn.org
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phthalic Anhydride | Fuming Nitric Acid / Sulfuric Acid | 100–110°C | Mixture of 3- and 4-isomers | orgsyn.org |
| 3-Nitrophthalic Acid | Acetic Anhydride | Gentle boiling | 88–93% | orgsyn.org |
Synthetic Pathways to 4-Nitrophthalic Anhydride
Functional Group Interconversions on Phthalic Anhydride Scaffolds
With the nitrophthalic anhydride core established, subsequent steps involve modifying the functional groups to build toward the final target structure. A critical transformation is the conversion of the nitro group to an amino group.
The reduction of a nitro group on the aromatic ring of a phthalic anhydride to an amino group is a key synthetic step. Catalytic hydrogenation is an effective method for this transformation. Both 3-nitrophthalic anhydride and 4-nitrophthalic anhydride can be reduced to their corresponding aminophthalic anhydrides. google.com This process typically involves reacting the nitrophthalic anhydride in an organic solvent with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com Common catalysts for this reaction include Raney Nickel and palladium-on-charcoal (Pd/C). google.comjst.go.jp The reaction is generally carried out at controlled temperatures, often from 0°C to room temperature, to achieve high purity and yield of the aminophthalic anhydride product. google.com For example, 3-nitrophthalic acid has been successfully reduced to 3-aminophthalic acid using a 5% palladium-charcoal catalyst in glacial acetic acid under atmospheric pressure. jst.go.jp
| Starting Material | Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Nitrophthalic Anhydride | Raney Nickel | Dioxane | Hydrogenation | 4-Aminophthalic Anhydride | google.com |
| 3-Nitrophthalic Anhydride | Palladium-on-charcoal (Pd/C) | Dimethylacetamide (DMAC) | Hydrogenation | 3-Aminophthalic Anhydride | google.com |
| 3-Nitrophthalic Acid | 5% Palladium-charcoal | Glacial Acetic Acid | Atmospheric pressure, room temp. | 3-Aminophthalic Acid | jst.go.jp |
Acetylation of Amino-Substituted Phthalic Anhydridesgoogle.com
Acetylation is a cornerstone reaction in organic synthesis for the protection of amino groups or for the synthesis of acetamido compounds. This process involves the introduction of an acetyl group (CH₃CO-) onto a nitrogen atom. In the context of synthesizing this compound, this reaction would be performed on an amino-substituted precursor, such as 4-Amino-5-nitrophthalic acid. georganics.sk
The most common and efficient reagent used for this transformation is acetic anhydride. google.com The reaction typically proceeds by nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride. This leads to the formation of an N-acetylated product, the acetamide, and acetic acid as a byproduct. The process is often carried out in a suitable solvent and may be heated to ensure the reaction goes to completion. This method is widely applicable and serves as a key step in building the target molecule from its amino-containing precursor.
General Strategies for Phthalic Anhydride Formation from Substituted Phthalic Acids
The formation of a cyclic anhydride from a corresponding dicarboxylic acid, such as a substituted phthalic acid, is a dehydration reaction. This intramolecular condensation removes one molecule of water from the two carboxylic acid groups to form the five-membered anhydride ring. There are two primary strategies for achieving this transformation in a laboratory setting.
One common and effective method involves chemical dehydration using a dehydrating agent. Acetic anhydride is frequently employed for this purpose. When a substituted phthalic acid is heated, often under reflux, with an excess of acetic anhydride, the dicarboxylic acid is efficiently converted into its corresponding cyclic anhydride. chemicalbook.com This method was successfully used to prepare 4-nitrophthalic anhydride from 4-nitrophthalic acid with a yield of 93% after recrystallization. chemicalbook.com
A second general strategy is thermal dehydration. This method involves heating the dicarboxylic acid to a temperature above its melting point, which facilitates the elimination of water and the subsequent formation of the anhydride ring. This technique is straightforward but may require higher temperatures compared to chemical dehydration.
Both methods are robust and widely applicable to a variety of substituted phthalic acids, providing reliable routes to the corresponding anhydrides, which are often crucial intermediates for further chemical synthesis.
Table 2: General Methods for Phthalic Anhydride Formation
| Method | Reagent(s) | General Conditions | Reference |
|---|---|---|---|
| Chemical Dehydration | Acetic Anhydride | Heating the substituted phthalic acid with excess acetic anhydride, often at reflux. | chemicalbook.com |
| Thermal Dehydration | None (Heat) | Heating the solid dicarboxylic acid above its melting point to drive off water. | orgsyn.org |
Reaction Mechanisms and Derivatization Applications of 4 Acetamido 5 Nitrophthalic Anhydride
Fundamental Reactivity of Acid Anhydride (B1165640) Moiety
The reactivity of 4-Acetamido-5-nitrophthalic anhydride is principally governed by the electrophilic nature of the carbonyl carbons within the acid anhydride group. This inherent reactivity allows for a range of nucleophilic acyl substitution reactions, which are fundamental to its utility in chemical synthesis. These reactions proceed via a common mechanism wherein a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of a new acyl derivative.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark of acid anhydride reactivity. youtube.commasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to a carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comvanderbilt.edu In the case of this compound, the leaving group is a carboxylate. The rate and efficiency of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the acetamido and nitro substituents on the phthalic anhydride ring.
The reaction of this compound with primary and secondary amines readily yields the corresponding phthalamic acids. This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile. libretexts.orguomustansiriyah.edu.iq The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group. pearson.com
The general reaction can be represented as follows:
Reaction with a Primary Amine (e.g., Aniline): The reaction with aniline (B41778) would yield N-phenyl-4-acetamido-5-nitrophthalamic acid. Kinetic studies on the analogous reaction of phthalic anhydride with aniline in glacial acetic acid have shown that the reaction proceeds via a nucleophilic attack of the amine on the anhydride. nih.govresearchgate.net
| Reactants | Product |
| This compound + Aniline | N-phenyl-4-acetamido-5-nitrophthalamic acid |
Reaction with a Secondary Amine: Similarly, a reaction with a secondary amine would result in the formation of a corresponding N,N-disubstituted phthalamic acid.
These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating. medcraveonline.com The resulting phthalamic acid can often be isolated as a stable solid.
Esterification of this compound can be achieved by reacting it with alcohols. chemguide.co.uklibretexts.org This alcoholysis reaction results in the formation of a monoester of the corresponding phthalic acid. asianpubs.org The alcohol, acting as a nucleophile, attacks a carbonyl carbon of the anhydride, leading to the opening of the ring. libretexts.org
The general reaction is as follows:
| Reactants | Product |
| This compound + Alcohol (R-OH) | 4-Acetamido-5-nitro-2-(alkoxycarbonyl)benzoic acid |
This reaction can be catalyzed by either acid or base. byjus.com For instance, the esterification of phthalic anhydride with various alcohols has been studied under different conditions, including in the presence of sulfuric acid as a catalyst. researchgate.net The reaction of anhydrides with alcohols is a common method for synthesizing esters. organic-chemistry.org
This compound reacts with water to undergo hydrolysis, yielding 4-acetamido-5-nitrophthalic acid. researchgate.net This reaction is typically slower than the reactions with amines or alcohols but can be accelerated by changes in pH or temperature. researchgate.netflvc.org The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by the opening of the anhydride ring. chemrxiv.org
The hydrolysis reaction is represented below:
| Reactants | Product |
| This compound + Water | 4-Acetamido-5-nitrophthalic acid |
Kinetic studies on the hydrolysis of similar anhydrides, such as phthalic anhydride, have been conducted to understand the reaction mechanism and the influence of various factors on the reaction rate. researchgate.net
Strategic Utility as a Chemical Building Block
Beyond its fundamental reactivity, this compound serves as a valuable and strategic building block in the synthesis of more complex molecules, most notably in the preparation of fluorescent indicators.
Employment in the Synthesis of Diaminofluorescein Derivatives
A primary and well-documented application of this compound is its use as a precursor in the synthesis of diaminofluorescein (DAF) derivatives. These molecules are widely used as fluorescent probes for the detection of nitric oxide (NO).
The synthesis typically involves a multi-step process:
Condensation: this compound is condensed with a resorcinol (B1680541) derivative. This reaction forms a fluorescein (B123965) scaffold with the acetamido and nitro groups positioned on the xanthene ring.
Reduction: The nitro group on the fluorescein derivative is then reduced to an amine. This is a critical step in creating the diaminofluorescein structure.
Hydrolysis: The acetamido group is hydrolyzed to an amine, yielding the final diaminofluorescein product.
This synthetic route allows for the precise placement of the amino groups on the fluorescein core, which is essential for the molecule's ability to react with nitric oxide and produce a fluorescent signal. The specific diaminofluorescein derivative, DAF-4, is a prominent example of a probe synthesized utilizing this strategy.
Role in Polymer Chemistry for High-Performance Materials
The quest for advanced materials with superior thermal and mechanical properties has led to the extensive investigation of aromatic polymers. This compound serves as a key monomer in the synthesis of two major classes of high-performance polymers: polyimides and polyamides.
Precursor in Polyimide Synthesis
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them ideal for applications in the aerospace and electronics industries. core.ac.uk The synthesis of polyimides from this compound typically follows a two-step process. The initial step involves the polycondensation reaction of the dianhydride with a suitable aromatic diamine at ambient temperatures in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. core.ac.ukresearchgate.net This reaction proceeds via a nucleophilic attack of the amino group of the diamine on the carbonyl carbon of the anhydride. core.ac.uk The subsequent step involves the thermal or chemical cyclodehydration of the poly(amic acid) to yield the final polyimide. researchgate.net
The properties of the resulting polyimide can be tailored by the choice of the diamine monomer. rsc.org For instance, the incorporation of flexible ether linkages or bulky substituents in the diamine can enhance the solubility and processability of the polymer, while the use of rigid aromatic diamines can lead to materials with higher glass transition temperatures and improved mechanical properties. rsc.org
Table 1: Representative Aromatic Diamines for Polyimide Synthesis
| Diamine Name | Chemical Structure | Expected Polymer Properties |
|---|---|---|
| 4,4'-Oxydianiline (ODA) | H₂N-C₆H₄-O-C₆H₄-NH₂ | Good thermal stability and flexibility |
| p-Phenylenediamine (p-PDA) | H₂N-C₆H₄-NH₂ | High rigidity and thermal stability |
Monomer in Polyamide Synthesis via Polycondensation
Aromatic polyamides, also known as aramids, are another class of high-performance polymers renowned for their high strength and thermal stability. nih.gov this compound can be utilized as a monomer in the synthesis of polyamides through polycondensation reactions. In this process, the anhydride ring is opened by a diamine, leading to the formation of amide linkages. researchgate.net The direct polycondensation of a diacid, which can be derived from the hydrolysis of the anhydride, with a diamine is a common method for polyamide synthesis. nih.gov
The reaction is often carried out at elevated temperatures and can be facilitated by the use of activating agents or catalysts. The properties of the resulting polyamide are influenced by the specific diamine used, with aromatic diamines generally imparting greater rigidity and thermal stability to the polymer chain. nasa.gov
Application in N-Terminal Peptide Derivatization for Mass Spectrometry
In the field of proteomics, the identification and sequencing of peptides by mass spectrometry are crucial. Chemical derivatization of the N-terminus of peptides can enhance their ionization efficiency and direct their fragmentation in a predictable manner, thereby facilitating their analysis. irb.hrnih.govdtu.dk While specific applications of this compound in this context are not widely documented in readily available literature, the reactivity of the anhydride group makes it a potential candidate for such derivatization.
The reaction would involve the nucleophilic attack of the N-terminal amino group of a peptide on one of the carbonyl carbons of the anhydride. This would result in the formation of a stable amide bond, attaching the 4-acetamido-5-nitrophenyl moiety to the peptide. The presence of the nitro group could potentially enhance the ionization of the derivatized peptide in certain mass spectrometry techniques. Furthermore, the added mass and specific fragmentation pattern of the derivatizing agent could aid in the identification and sequencing of the peptide. nih.gov
Formation of Diverse Nitrogen-Containing Heterocyclic Systems
The reactivity of the anhydride functionality in this compound makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds.
Synthesis of Substituted Phthalimides
The reaction of phthalic anhydrides with primary amines is a well-established method for the synthesis of N-substituted phthalimides. researchgate.netijpsr.com This reaction typically proceeds by the initial formation of a phthalamic acid intermediate, which then undergoes cyclodehydration upon heating to form the imide ring. nih.gov
In the case of this compound, its reaction with various primary amines would yield a series of N-substituted 4-acetamido-5-nitrophthalimides. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. The resulting substituted phthalimides can serve as intermediates in the synthesis of more complex molecules with potential biological activities. researchgate.netijpsr.com
Table 2: Examples of Primary Amines for Phthalimide Synthesis
| Amine | Product |
|---|---|
| Aniline | N-Phenyl-4-acetamido-5-nitrophthalimide |
| Benzylamine | N-Benzyl-4-acetamido-5-nitrophthalimide |
Cyclization Reactions to Form Pyridazine (B1198779) and Triazine Derivatives
The reaction of dicarboxylic acid anhydrides with hydrazine (B178648) and its derivatives is a key method for the synthesis of pyridazine-containing heterocyclic systems. liberty.edunih.gov The reaction of this compound with hydrazine hydrate (B1144303) would be expected to proceed through the initial formation of a hydrazide intermediate, followed by cyclization to form a substituted phthalazinedione derivative. ekb.egekb.eg The specific reaction conditions would determine the final product. ekb.eg
The synthesis of triazine derivatives from anhydride precursors is less direct. However, substituted pyridazines can sometimes be converted into triazines through subsequent reactions. nih.gov For instance, a pyridazine derivative formed from this compound could potentially undergo further chemical transformations to yield a triazine ring system. nih.gov The synthesis of triazines often involves the cyclotrimerization of nitriles or the reaction of amidines with other reagents.
Pathways to Quinazolinone Derivatives
The synthesis of quinazolinone derivatives from this compound is a key application demonstrating the reactivity of the anhydride moiety. The general strategy involves a condensation reaction with a suitable nitrogen-containing nucleophile, typically a primary amine or hydrazine, followed by cyclization.
The reaction is initiated by the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride and the formation of a phthalamic acid intermediate. This intermediate contains both a carboxylic acid group and an amide group. Subsequent heating, often in the presence of a dehydrating agent like acetic anhydride, induces an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbon, eliminating a molecule of water to form the six-membered heterocyclic ring characteristic of the quinazolinone core. The acetamido and nitro substituents on the benzene (B151609) ring are retained in the final product, yielding a substituted quinazolinone derivative. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
The specific pathway can be summarized in two main steps:
Ring Opening: this compound reacts with a primary amine (R-NH₂) to form a 2-(aminocarbonyl)-4-acetamido-5-nitrobenzoic acid derivative.
Cyclodehydration: The intermediate undergoes intramolecular condensation to form the corresponding 2-substituted-6-acetamido-7-nitroquinazolin-4(3H)-one.
Table 1: Synthesis of Quinazolinone Derivatives
| Reactant 1 | Reactant 2 (R-NH₂) | Intermediate Product | Final Product |
| This compound | Hydrazine Hydrate | 2-(Hydrazinocarbonyl)-4-acetamido-5-nitrobenzoic acid | 3-Amino-6-acetamido-7-nitroquinazolin-4(3H)-one |
| This compound | Aniline | 2-(Phenylaminocarbonyl)-4-acetamido-5-nitrobenzoic acid | 2-Phenyl-6-acetamido-7-nitroquinazolin-4(3H)-one |
| This compound | Methylamine | 2-(Methylaminocarbonyl)-4-acetamido-5-nitrobenzoic acid | 2-Methyl-6-acetamido-7-nitroquinazolin-4(3H)-one |
Cycloaddition Reactions Leading to Oxazepine Derivatives
This compound can participate in cycloaddition reactions to form more complex heterocyclic systems, such as oxazepine derivatives. A key pathway to these seven-membered rings is the [2+5] cycloaddition reaction with imines (also known as Schiff bases).
In this reaction, the phthalic anhydride acts as the two-atom component, and the imine provides the five-atom component. The reaction is typically carried out by refluxing the reactants in an anhydrous aprotic solvent like dry benzene or toluene. The proposed mechanism involves the interaction of the electron-rich imine with the electron-deficient anhydride. The reaction leads to the formation of a new seven-membered ring containing both oxygen and nitrogen atoms, known as a 1,3-oxazepine. The substituents from both the anhydride and the imine are incorporated into the final product, allowing for the synthesis of a diverse library of substituted oxazepines.
Table 2: [2+5] Cycloaddition for Oxazepine Synthesis
| Anhydride Component | Imine Component (Ar-CH=N-R) | Resulting Oxazepine Derivative |
| This compound | N-Benzylideneaniline | Substituted Dibenz[b,f] organic-chemistry.orgresearchgate.netoxazepine |
| This compound | N-(4-Methoxybenzylidene)aniline | Methoxy-substituted Dibenz[b,f] organic-chemistry.orgresearchgate.netoxazepine |
| This compound | N-Benzylidenemethylamine | Substituted Benz[f]oxazepino[3,2-b]quinoline derivative |
Formation of Isochromanspirooxiranes and Diazoacetophenones
The conversion of this compound into diazoacetophenone (B1606541) derivatives represents a more complex transformation that leverages classical reactions of carboxylic acids. This pathway does not proceed in a single step but requires the formation of an α-diazoketone intermediate, which is a key precursor in reactions like the Wolff rearrangement. organic-chemistry.orgwikipedia.org
A plausible synthetic route involves the following steps:
Selective Ring Opening: The anhydride is first treated with an alcohol (e.g., methanol) to selectively open the ring, forming a monoester dicarboxylic acid derivative, 2-carboxy-4-acetamido-5-nitrobenzoic acid methyl ester.
Acyl Chloride Formation: The remaining free carboxylic acid group is converted into a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂).
Diazoketone Synthesis: The acyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂). This reaction proceeds via nucleophilic attack of diazomethane on the acyl chloride, followed by the elimination of HCl, to yield an α-diazoacetophenone derivative.
This resulting α-diazoketone is a versatile intermediate. While the formation of isochromanspirooxiranes is a specialized and less commonly documented pathway, the diazoacetophenone can undergo various subsequent reactions. For instance, under thermal, photochemical, or metal-catalyzed conditions, it can extrude nitrogen gas (N₂) and undergo a Wolff rearrangement to form a highly reactive ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org This ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives. wikipedia.org
Table 3: Plausible Pathway to a Diazoacetophenone Derivative
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | This compound | Methanol (CH₃OH) | 2-Carboxy-4-acetamido-5-nitrobenzoic acid methyl ester |
| 2 | 2-Carboxy-4-acetamido-5-nitrobenzoic acid methyl ester | Thionyl Chloride (SOCl₂) | 2-(Chlorocarbonyl)-4-acetamido-5-nitrobenzoic acid methyl ester |
| 3 | 2-(Chlorocarbonyl)-4-acetamido-5-nitrobenzoic acid methyl ester | Diazomethane (CH₂N₂) | Methyl 2-(2-diazoacetyl)-5-acetamido-4-nitrobenzoate |
Influence of Acetamido and Nitro Substituents on Reaction Selectivity and Rate
Electronic Effects of Substituents:
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). researchgate.netnumberanalytics.comlibretexts.org This withdrawal of electron density significantly increases the electrophilicity of the two anhydride carbonyl carbons, making them more susceptible to nucleophilic attack.
Combined Influence on Reactivity and Selectivity:
The presence of both a strong EDG (acetamido) and a strong EWG (nitro) on the same ring creates a "push-pull" system. The electron-donating acetamido group and the electron-withdrawing nitro group work in concert to polarize the molecule.
Rate of Reaction: The powerful electron-withdrawing nature of the nitro group is the dominant influence on the anhydride's carbonyl groups. It enhances their partial positive charge, making the anhydride generally more reactive towards nucleophiles compared to unsubstituted phthalic anhydride.
Regioselectivity of Ring Opening: When a nucleophile attacks the anhydride, it can theoretically attack either of the two non-equivalent carbonyl carbons. The nitro group, being ortho to one carbonyl (C1) and meta to the other (C3, using standard isobenzofuran (B1246724) numbering), exerts a stronger electron-withdrawing effect on the adjacent C1 carbonyl. Conversely, the electron-donating acetamido group is meta to C1 and ortho to C3. Its donating effect would slightly decrease the electrophilicity of the adjacent C3 carbonyl. Consequently, nucleophilic attack is generally favored at the C1 carbonyl, which is electronically more deficient due to the proximity of the powerful nitro group. This leads to a high degree of regioselectivity in the initial ring-opening step.
Table 4: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Effect on Carbonyl Electrophilicity |
| Nitro (-NO₂) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Deactivating | Strong Increase |
| Acetamido (-NHCOCH₃) | Moderately Withdrawing (-I) | Strongly Donating (+R) | Activating | Slight Decrease (at ortho position) |
Computational and Theoretical Investigations of Nitrophthalic Anhydride Systems
Quantum Chemical Studies
Quantum chemical studies are instrumental in elucidating the electronic structure and properties of molecules. For nitrophthalic anhydride (B1165640) systems, these methods provide a foundational understanding of their behavior.
Ab initio molecular orbital methods, particularly sophisticated composite methods like the Gaussian-3 (G3) level of theory, are employed to perform highly accurate calculations of molecular energies. nih.govacs.org These calculations are carried out to predict thermochemical data with a high degree of precision. scielo.org.mxsmf.mx For instance, in the study of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride, the G3 level of theory was used to calculate the total energies at 0 K and the enthalpies at 298.15 K. acs.org This method is crucial for obtaining reliable theoretical values for properties such as enthalpies of formation. nih.govacs.org The G3 method helps in understanding the influence of the nitro group's position on the aromatic ring on the relative stability of the isomers. nih.govacs.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netbeilstein-journals.org DFT calculations provide valuable information about the optimized molecular geometry, atomic charges, and electronic properties. researchgate.net These theoretical approaches are also used to analyze vibrational spectra, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net In the context of nitrophthalic acid, a related compound, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to study crystal structural parameters and fundamental vibrational modes. researchgate.net Similar approaches are applied to nitrophthalic anhydride systems to gain a deeper understanding of their chemical behavior and structural properties. nih.govacs.org
Thermochemical Analysis
Thermochemical analysis, combining experimental techniques and computational methods, is vital for determining the energetic properties of nitrophthalic anhydride isomers.
The standard molar enthalpy of formation in the solid phase (ΔfH°solid) for compounds like 3- and 4-nitrophthalic anhydride can be determined experimentally using combustion calorimetry. nih.govacs.org Subsequently, the enthalpy of formation in the gas phase (ΔfH°gas) is calculated by combining the solid-phase enthalpy of formation with the enthalpy of sublimation. nih.govacs.org
Theoretical calculations, such as those at the G3 level, also provide a route to determine the gas-phase enthalpies of formation through atomization and isodesmic reactions. nih.govacs.org A comparison between the theoretical and experimental results for 4-nitrophthalic anhydride showed a difference of -2.6 kJ·mol⁻¹, while for 3-nitrophthalic anhydride, the difference was -9.7 kJ·mol⁻¹. nih.govacs.org
Table 1: Standard Molar Enthalpies of Formation (ΔfH°) at T = 298.15 K (in kJ·mol⁻¹)
| Compound | ΔfH° (crystalline) | ΔfH° (gas, experimental) | ΔfH° (gas, theoretical G3) |
|---|---|---|---|
| 3-Nitrophthalic anhydride | -438.4 ± 3.1 | -317.0 ± 3.4 | -326.7 |
| 4-Nitrophthalic anhydride | -450.4 ± 2.9 | -330.4 ± 3.1 | -333.0 |
The enthalpy of sublimation (ΔsubH°), which is the energy required for a substance to transition from a solid to a gaseous state, is a key thermochemical parameter. For 3- and 4-nitrophthalic anhydride, this has been experimentally determined using the Knudsen effusion method. nih.govresearchgate.net Thermogravimetric analysis (TGA) can also be employed to determine both the enthalpy of sublimation and vaporization. scielo.org.mx
These experimental values are crucial for validating the results obtained from theoretical calculations and for deriving the gas-phase enthalpies of formation from solid-phase measurements. nih.govacs.org
Table 2: Molar Enthalpies of Sublimation (ΔsubH°) at T = 298.15 K (in kJ·mol⁻¹)
| Compound | ΔsubH° (experimental) |
|---|---|
| 3-Nitrophthalic anhydride | 121.4 ± 1.2 |
| 4-Nitrophthalic anhydride | 120.0 ± 0.9 |
A key aspect of the computational and thermochemical investigation of nitrophthalic anhydrides is the comparison of the relative stability of its isomers. By comparing the standard enthalpies of formation of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride, it has been determined that the 4-nitro isomer is more stable than the 3-nitro isomer. nih.govacs.org This trend in stability is also observed in the related 3- and 4-nitrophthalimide (B147348) isomers. nih.govacs.org
The experimental gas-phase enthalpy of formation for 4-nitrophthalic anhydride is -330.4 ± 3.1 kJ·mol⁻¹, while for 3-nitrophthalic anhydride it is -317.0 ± 3.4 kJ·mol⁻¹, indicating that the 4-isomer is approximately 13.4 kJ·mol⁻¹ more stable. nih.govacs.org This difference in stability is attributed to the electronic effects and intramolecular interactions stemming from the different positions of the nitro group on the phthalic anhydride framework.
Molecular Conformation and Electronic Structure Elucidation
No computational studies detailing the optimized geometry, bond lengths, bond angles, dihedral angles, or electronic properties such as molecular orbital distributions (HOMO/LUMO) and electrostatic potential surfaces for 4-Acetamido-5-nitrophthalic anhydride were found.
Reaction Mechanism Simulation and Transition State Analysis
There is no available research that simulates the reaction mechanisms involving this compound or provides analysis of the transition states, activation energies, or reaction pathways for its chemical transformations.
Consequently, the requested data tables and detailed research findings for these specific topics could not be generated.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-Acetamido-5-nitrophthalic anhydride (B1165640) is expected to show characteristic absorption bands corresponding to its distinct structural features.
Key expected vibrational frequencies include:
Anhydride Carbonyls (C=O): Phthalic anhydrides typically display two characteristic stretching bands for the carbonyl groups due to symmetric and asymmetric stretching. These are generally observed in the region of 1850-1750 cm⁻¹.
Nitro Group (NO₂): The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
Amide Group (N-H and C=O): The secondary amide (acetamido group) will show a characteristic N-H stretching vibration in the range of 3300-3100 cm⁻¹. The amide carbonyl (Amide I band) stretching is expected around 1700-1650 cm⁻¹.
Aromatic Ring (C=C and C-H): Stretching vibrations for the C=C bonds within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.
Methyl Group (C-H): The acetamido methyl group will have characteristic C-H stretching and bending vibrations.
While specific, experimentally verified peak values for 4-Acetamido-5-nitrophthalic anhydride are not available in publicly accessible literature, the analysis of its constituent functional groups allows for a confident prediction of its FT-IR spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the compound's structure.
Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques
In the ¹H-NMR spectrum of this compound, distinct signals (resonances) are expected for each unique proton environment. The identity of the compound is commonly confirmed by this method.
Expected Chemical Shifts (δ) in a suitable solvent like DMSO-d₆:
Amide Proton (N-H): A singlet, typically appearing downfield in the region of δ 9.0-11.0 ppm.
Aromatic Protons (Ar-H): The phthalic anhydride ring contains two aromatic protons. Due to the substitution pattern, they are in different chemical environments and are expected to appear as singlets. Their exact chemical shifts would be influenced by the electron-withdrawing effects of the adjacent nitro and anhydride groups.
Methyl Protons (-CH₃): The three equivalent protons of the acetyl group will appear as a sharp singlet, typically in the region of δ 2.0-2.5 ppm.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | 9.0 - 11.0 | Singlet |
| Aromatic (Ar-H) | > 7.5 | Two Singlets |
| Acetyl (CH₃) | 2.0 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.
Expected Chemical Shifts (δ):
Anhydride Carbonyls (-C=O): The two carbonyl carbons of the anhydride ring are expected to resonate in the downfield region, typically around δ 160-170 ppm.
Amide Carbonyl (-C=O): The carbonyl carbon of the acetamido group would also appear in a similar downfield region, around δ 168-172 ppm.
Aromatic Carbons (Ar-C): The six carbons of the aromatic ring will show distinct signals in the δ 110-150 ppm range. The carbons directly attached to the nitro and acetamido groups (C-NO₂ and C-NHAc) and the anhydride functionality will have their chemical shifts significantly influenced by these substituents.
Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 20-30 ppm.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Anhydride Carbonyls (C=O) | 160 - 170 |
| Amide Carbonyl (C=O) | 168 - 172 |
| Aromatic Carbons (Ar-C) | 110 - 150 |
| Acetyl Carbon (CH₃) | 20 - 30 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₀H₆N₂O₆), the expected exact molecular weight is approximately 250.16 g/mol .
In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺ in electrospray ionization) would be detected, confirming the molecular weight. Analysis of the fragmentation pattern, which would involve characteristic losses of groups like the acetyl group (CH₃CO), carbon monoxide (CO), or the nitro group (NO₂), would further corroborate the proposed structure.
Thermal Characterization Techniques
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is invaluable for studying thermal transitions such as melting, crystallization, and glass transitions.
For this compound, DSC analysis would reveal its melting point, a key indicator of purity. A sharp, well-defined melting endotherm would be characteristic of a highly pure compound. The presence of impurities typically results in a broadened melting peak at a depressed temperature. While specific DSC thermogram data for this compound is not widely available in published literature, commercial suppliers report a melting point in the range of 177-179°C. A typical DSC analysis would be conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The data obtained would be crucial for establishing the compound's thermal stability and for defining processing and storage conditions.
Table 1: Reported Thermal Properties of this compound
| Parameter | Value |
| Melting Point | 177-179°C |
Note: This data is based on supplier specifications and awaits confirmation by detailed, peer-reviewed DSC studies.
Elemental Composition Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of the constituent elements in a compound. This data is used to determine or confirm the empirical formula of a substance. For this compound, with a molecular formula of C₁₀H₆N₂O₆, the theoretical elemental composition can be calculated based on its atomic weights.
The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified, allowing for the calculation of the percentage of each element. The experimentally determined values are then compared with the theoretical values to verify the compound's stoichiometry.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 48.05% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.42% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.20% |
| Oxygen | O | 15.999 | 6 | 95.994 | 38.37% |
| Total | 250.16 | 100.00% |
Note: Experimental data from elemental analysis should closely match these theoretical values to confirm the chemical formula.
X-ray Crystallography for Solid-State Structural Elucidation
To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. Such a study would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.
The resulting structural data would provide invaluable insights into the planarity of the phthalic anhydride ring system and the orientation of the acetamido and nitro substituents. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's bulk properties.
Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities or byproducts. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method commonly used for this purpose.
In a typical TLC analysis of this compound, a small amount of the compound, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), would be spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a mobile phase of an appropriate solvent system. As the mobile phase ascends the plate by capillary action, it carries the sample with it.
The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. After development, the plate is visualized, typically under UV light, to reveal the separated spots. A pure compound should ideally show a single spot. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and can be used for identification purposes. While specific Rƒ values are dependent on the experimental conditions, commercial suppliers often report a purity of ≥98%, which can be qualitatively verified by the absence of significant impurity spots on a TLC plate.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-Acetamido-5-nitrophthalic anhydride in a laboratory setting?
Methodological Answer:
Synthesis optimization should focus on molar ratios, temperature, and reaction time. For analogous anhydrides like eleostearate maleic anhydride, uniform design experiments identified optimal conditions as a 1:0.3 molar ratio of reactants, 140°C reaction temperature, and 2.8 hours duration . For nitrophthalic anhydrides, purification via recrystallization or column chromatography is recommended to achieve >95% purity, as seen in nitrophthalic acid derivatives . Kinetic studies (e.g., monitoring reaction progress via HPLC) can help refine parameters to minimize byproducts like free anhydride, which was reduced to 0.549% under optimized conditions in related studies .
Basic: What purification techniques are effective for isolating this compound from synthetic mixtures?
Methodological Answer:
High-purity isolation typically involves solvent recrystallization using polar aprotic solvents (e.g., ethyl acetate or acetonitrile) followed by vacuum drying. For structurally similar compounds like 3-Nitrophthalic anhydride, >95% purity was achieved through repeated recrystallization . Chromatographic methods, such as flash column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate), are effective for removing unreacted precursors or nitration byproducts .
Advanced: How can researchers resolve contradictions in reported reaction yields for nitrophthalic anhydride derivatives?
Methodological Answer:
Discrepancies often arise from variations in reaction kinetics or side reactions. Conducting kinetic studies (e.g., time-resolved FTIR or NMR) can identify intermediate phases and optimize reaction quenching points. For example, hydrogenation kinetics of tetrahydrophthalic anhydride revealed a reaction order of 1 for the anhydride and 0.5 for hydrogen, enabling precise rate equation modeling . Additionally, Design of Experiments (DoE) approaches, such as factorial design, can systematically evaluate interactions between variables (e.g., temperature vs. catalyst loading) to reconcile conflicting data .
Advanced: What advanced spectroscopic and thermal characterization methods are recommended for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy:
- Thermal Analysis:
- DSC/TGA: Assess thermal stability and decomposition pathways. For example, methylhexahydrophthalic anhydride showed curing exotherms at ~150°C, relevant for epoxy resin applications .
Advanced: How can this compound be utilized in polymer modification or functional material synthesis?
Methodological Answer:
The nitro and anhydride groups enable dual reactivity for crosslinking or functionalization. For instance:
- Epoxy Resins: Analogous to methylhexahydrophthalic anhydride, it can act as a curing agent. Optimize stoichiometry (e.g., 1:1 epoxy/anhydride ratio) and cure at 120–150°C with accelerators like tertiary amines .
- Surface Modification: The anhydride moiety can react with hydroxyl or amine groups on substrates (e.g., silica nanoparticles) to enhance hydrophobicity or biocompatibility, similar to (2-Dodecen-1-yl)succinic anhydride applications .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the anhydride group. Desiccants (e.g., molecular sieves) should be used in storage containers. Stability tests for similar nitroaromatic anhydrides showed <5% degradation over 6 months under these conditions . For long-term storage, lyophilization is recommended for hygroscopic derivatives .
Advanced: What strategies mitigate competing reactions (e.g., hydrolysis vs. nucleophilic attack) during functionalization of this compound?
Methodological Answer:
- Solvent Selection: Use anhydrous aprotic solvents (e.g., DMF, THF) to suppress hydrolysis.
- Temperature Control: Lower temperatures (0–25°C) reduce hydrolysis rates while allowing selective nucleophilic attack by amines or alcohols.
- Protecting Groups: Temporarily protect the nitro group (e.g., via hydrogenation to amine) if side reactions occur, then deprotect post-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
